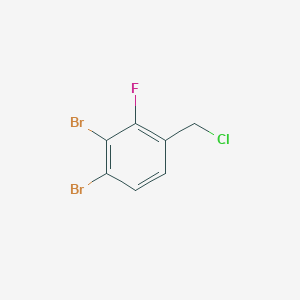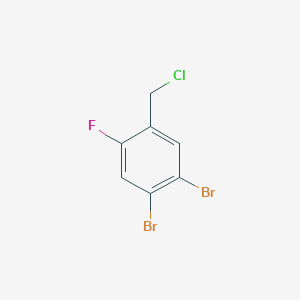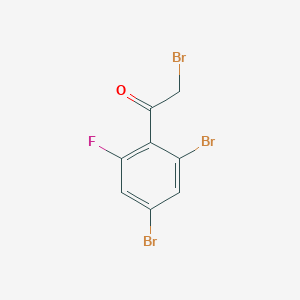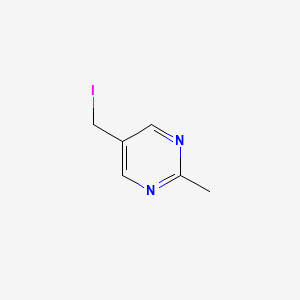
5-Iodomethyl-2-methyl-pyrimidine
Descripción general
Descripción
5-Iodomethyl-2-methyl-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular formula of 5-Iodomethyl-2-methyl-pyrimidine is C6H7IN2 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Pyrimidines can undergo various chemical reactions . For example, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs in a single step .Physical And Chemical Properties Analysis
The molecular weight of 5-Iodomethyl-2-methyl-pyrimidine is 234.04 g/mol. More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. MRI-based Reporter Gene Monitoring
5-Iodomethyl-2-methyl-pyrimidine derivatives have applications in MRI-based reporter gene monitoring. For instance, 5-methyl-5,6-dihydrothymidine (5-MDHT) is used for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression in rodents by MRI. This is achieved through chemical exchange saturation transfer (CEST) contrast mechanisms. The synthesis process and application in MRI-based gene expression monitoring are detailed in the work of Bar‐Shir et al. (2013) in "Nature Protocols" (Bar‐Shir et al., 2013).
2. Pyrimidine Ring Analog in Antiviral Activity
Pyrimidine ring analogs, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been reported to possess antiviral activities. These compounds are synthesized by modifying pyrimidine and have shown efficacy against retrovirus replication in cell culture. The study by Hocková et al. (2003) in "Journal of Medicinal Chemistry" explores this application (Hocková et al., 2003).
3. Iodination for Regiospecific Functionalization
The iodination of pyrimidines, including 5-Iodomethyl-2-methyl-pyrimidine, offers a route to regiospecific functionalization. This process allows for the creation of a variety of side chain-substituted pyrimidines. Niclas et al. (1987) in "Journal Fur Praktische Chemie-chemiker-zeitung" discuss this chemical process in detail (Niclas et al., 1987).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors .
Biochemical Pathways
5-Iodomethyl-2-methyl-pyrimidine may be involved in the purine and pyrimidine biosynthesis pathways . These pathways lead to the production of nucleoside-5’-phosphates, which are crucial for the synthesis of DNA and RNA .
Pharmacokinetics
Pyrimidine-based drugs generally exhibit good absorption and distribution profiles, and their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Direcciones Futuras
Pyrimidines have shown a range of pharmacological effects, suggesting potential for future research and development . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
5-(iodomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHCEZXGGJQCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodomethyl-2-methyl-pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




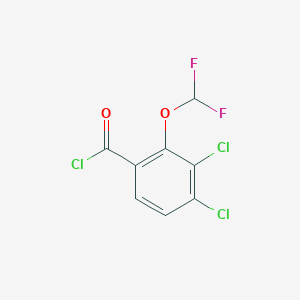
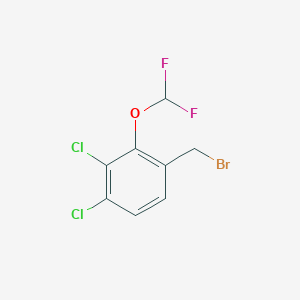

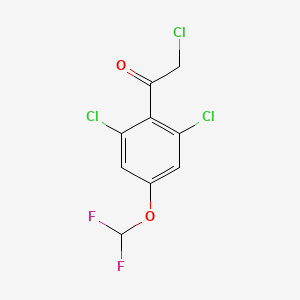
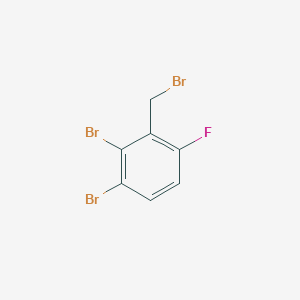
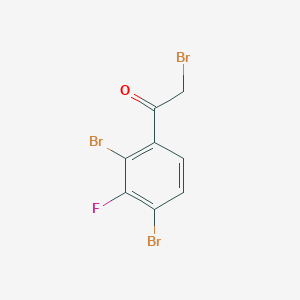


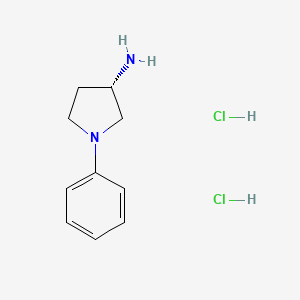
![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)
